molecular formula C15H16BNO3 B1358627 4-(Phenethylcarbamoyl)phenylboronic acid CAS No. 330793-46-9

4-(Phenethylcarbamoyl)phenylboronic acid

Cat. No.: B1358627
CAS No.: 330793-46-9
M. Wt: 269.11 g/mol
InChI Key: VTXXKSNJPIRHMK-UHFFFAOYSA-N
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Description

4-(Phenethylcarbamoyl)phenylboronic acid is an organic compound with the molecular formula C15H16BNO3 It is a boronic acid derivative that features a phenyl group bonded to a boronic acid moiety, with a phenethylcarbamoyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenethylcarbamoyl)phenylboronic acid typically involves the reaction of phenethylamine with 4-bromophenylboronic acid under suitable conditions. The reaction proceeds through the formation of an amide bond between the amine group of phenethylamine and the carboxyl group of the boronic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenethylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: The amide bond can be reduced to form amine derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-(Phenethylcarbamoyl)phenylboronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: The compound is used in the synthesis of advanced materials and as a precursor for functionalized boronic acids.

Mechanism of Action

The mechanism of action of 4-(Phenethylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes, inhibiting their activity by forming a stable complex. This interaction can be exploited in the development of drugs targeting specific enzymes or pathways.

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with a phenyl group attached to the boron atom.

    4-(Phenylcarbonyl)phenylboronic acid: A compound with a phenylcarbonyl group attached to the phenyl ring of the boronic acid.

    4-(Ethyl(methyl)carbamoyl)phenyl boronic acid: A derivative with an ethyl(methyl)carbamoyl group attached to the phenyl ring.

Uniqueness: 4-(Phenethylcarbamoyl)phenylboronic acid is unique due to the presence of the phenethylcarbamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

[4-(2-phenylethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO3/c18-15(13-6-8-14(9-7-13)16(19)20)17-11-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXXKSNJPIRHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625085
Record name {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330793-46-9
Record name B-[4-[[(2-Phenylethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330793-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyl lithium(1.6 M in hexane solution, 10 ml, 15.78 mmol) was added slowly to a solution of N1-phenyl-4-bromo-2-methoxybenzamide (1.92 g, 6.31 mmol) in tetrahydrofuran (47 mL) at −78° C. After 30 minutes, triisopropyl borate (2.2 mL, 9.47 mmol) was added rapidly. The reaction mixture was allowed to warm up to room temperature after 13 minutes and stirred for 16 hours. Hydrochloric acid (2.5N, 47 mL) was added and the mixture was stirred for 5 h hours. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over MgSO4, filtered and concentrated. The residue was recrystallized from ethyl acetate/heptane to give 4-[(phenethylamino)carbonyl]phenylboronic acid (0.486 g, 28%). 1H NMR (DMSO-d6) δ 2.85 (m, 2H), 3.49 (m, 2H), 7.22 (m, 5H), 7.73 (m, 4H), 8.17 (s, 2H), 8.54 (m, 1H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Three

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